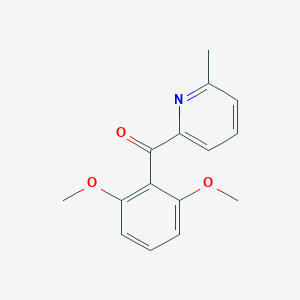
2-(2,6-Dimethoxybenzoyl)-6-methylpyridine
説明
2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is structurally similar to Meticillin , a narrow-spectrum beta-lactam antibiotic of the penicillin class . The primary targets of this compound are likely to be similar to those of Meticillin, which include MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a . These proteins play a crucial role in bacterial cell wall synthesis .
Mode of Action
Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls .
Biochemical Pathways
The compound’s interaction with its targets affects the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, it prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall . This leads to cell lysis and death .
Pharmacokinetics
Meticillin is inactivated by gastric acid and therefore administered by injection
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it potentially effective against susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
生物活性
2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1187170-61-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways, which can lead to reduced proliferation in cancer cells.
- Chitin Synthesis Inhibition : In studies involving insect models, the compound demonstrated significant inhibition of chitin synthesis, a vital process for insect growth and development .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing promising results in inhibiting bacterial growth.
Case Studies and Research Findings
-
Anticancer Activity :
- A study focusing on the effects of this compound on cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- In vivo experiments indicated reduced tumor volume in animal models treated with the compound compared to control groups.
- Insecticidal Activity :
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Chitin Synthesis Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile | Moderate | High | Low |
| N-(2-methylbenzoyl)-N'-(6-methylpyridine-2-yl)thione | Low | Moderate | None |
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-7-11(16-10)15(17)14-12(18-2)8-5-9-13(14)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNZFTVJBGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















